Molsidomine, a sydnonimine derivative, is a long-acting vasodilator utilized extensively in scientific research for its nitric oxide (NO)-donating properties. [, ] This compound serves as a valuable tool to investigate the physiological and pathological roles of NO in various biological systems. [, , ] Molsidomine's ability to release NO in a controlled manner makes it particularly useful for studying the impact of NO on cellular signaling pathways and vascular function. [, , ]
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate is a chemical compound with significant implications in medicinal chemistry, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. This compound is categorized under oxadiazoles, which are known for their diverse biological activities. The molecular formula and structure reveal a complex arrangement that contributes to its function as a potential CFTR modulator, enhancing chloride ion transport across epithelial cells.
The compound can be identified through various chemical databases, including the Chemical Entities of Biological Interest (ChEBI) and BindingDB, where it is cataloged for research purposes. Its ChEBI ID is CHEBI:92623, and it is also referenced in other chemical databases such as PubChem and Benchchem .
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate falls under the classification of small molecules with potential pharmacological activity. Specifically, it has been noted for its role in influencing CFTR function, which is critical for maintaining proper ion balance in epithelial tissues.
The synthesis of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate typically involves multi-step organic reactions. The initial steps may include the formation of the oxadiazole ring followed by the introduction of the morpholine group and subsequent ethoxy substitution.
The synthesis can be approached through retrosynthetic analysis, where the target molecule is deconstructed into simpler precursors. This often involves:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate can be represented by its InChIKey: XLHIYUYCSMZCCC-VMPITWQZSA-N and SMILES notation: CCOC(=N)N1C(=O)N=C(N1)C2=CC=CC=C2N(C2CCOCC2)C(=O)O .
The compound features:
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate can participate in various chemical reactions typical for imidates and oxadiazoles. These may include:
The reactivity of this compound is influenced by its electronic structure, particularly due to the presence of electron-withdrawing groups that stabilize certain reactive intermediates during chemical transformations.
The mechanism by which 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exerts its biological effects involves interaction with CFTR channels. It enhances chloride ion transport across cell membranes by stabilizing open states of CFTR or increasing channel activity.
Research indicates that compounds similar to this one can bind to specific sites on CFTR, influencing its conformational states and ultimately improving ion flow in epithelial tissues affected by cystic fibrosis .
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exhibits:
Key chemical properties include:
The primary application of 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate lies in pharmaceutical research focused on cystic fibrosis treatment. Its ability to modulate CFTR activity positions it as a candidate for developing new therapies aimed at restoring normal ion transport in affected individuals.
Additionally, this compound may serve as a lead structure for further modifications to enhance efficacy or reduce side effects, making it a valuable tool in medicinal chemistry research aimed at respiratory diseases related to CFTR dysfunction .
This compound, systematically named 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate (CHEBI:92623), represents a specialized class of sydnone imine derivatives. It integrates a morpholine ring with an oxadiazolium core, serving as a nitric oxide (NO)-releasing prodrug. Its historical and pharmacological significance stems from its dual functionality: the morpholine moiety enhances solubility and target affinity, while the oxadiazolium ring facilitates controlled NO release under physiological conditions. This hybrid structure positions it uniquely within cardiovascular and anticancer research paradigms [9] [1].
Sydnone imines emerged in the 1960s as stable heterocyclic nitrosating agents. Early studies focused on molsidomine (SIN-10), a prototypical sydnone imine approved for angina pectoris in the 1980s. Its metabolite, linsidomine, directly releases NO, inducing vasodilation. The structural evolution of these compounds accelerated in the 2000s, with modifications aimed at optimizing NO release kinetics and tissue specificity. The integration of morpholine into the sydnone imine scaffold, exemplified by 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate, marked a strategic advancement. Morpholine’s inclusion improved aqueous solubility and altered metabolic stability, addressing key limitations of early derivatives like the rapid hydrolysis of linsidomine [6] [9].
Table 1: Key Milestones in Sydnone Imine Development
Year | Compound | Innovation | Therapeutic Application |
---|---|---|---|
1960s | Linsidomine | First sydnone imine NO donor | Experimental vasodilator |
1980s | Molsidomine (SIN-10) | Orally bioavailable prodrug | Angina pectoris |
2000s | Morpholinyl-oxadiazolium hybrids | Enhanced solubility and targeted NO release | Cardiovascular R&D |
Nitric oxide (NO) is a critical signaling molecule regulating vasodilation, platelet aggregation, and vascular smooth muscle proliferation. Sydnone imines release NO through enzymatic hydrolysis, distinct from spontaneous donors like glyceryl trinitrate. This controlled release mitigates tolerance development—a major drawback of nitrate therapies. Electrochemical studies of oxadiazole derivatives (e.g., NPPO) confirm redox stability and electron transfer efficiency, essential for sustained NO donation. The electron-donating morpholine group in 1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate stabilizes the transition state during ring-opening, modulating NO release rates. Research highlights synergistic benefits: NO-mediated vasodilation improves coronary perfusion, while morpholine enhances endothelial targeting [7] [6].
Table 2: Electrochemical and NO Release Properties of Oxadiazole Hybrids
Parameter | Value/Characteristic | Significance |
---|---|---|
Redox Potential (E₀) | −0.42 V (vs. SCE) | Favors gradual electron transfer, reducing rapid NO depletion |
Release Half-life | 45–60 minutes | Prolonged activity vs. spontaneous donors (e.g., sodium nitroprusside) |
Activation Mechanism | Enzymatic (esterase-mediated) | Tissue-specific delivery, minimizing off-target effects |
The molecular architecture of this compound features two pharmacophores:
Structure-Activity Relationship (SAR) Insights:
Table 3: Synthetic Routes to Morpholinyl-Oxadiazolium Derivatives
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
Cyclization | I₂/K₂CO₃ in DMSO, 100°C, 4 hours | 78% | One-pot simplicity |
Aldehyde-Aminoaldehyde Coupling | Bu₄NI/TBHP in 1,1,2-trichloroethane, 100°C | 82% | Tolerance for diverse substituents |
Synthetic Protocol Highlights:Step 1: A morpholine-containing aldehyde reacts with an imidazole carbaldehyde under oxidative conditions (TBHP catalyst).Step 2: Cyclization using Vilsmeier reagent forms the oxadiazolium core. The morpholine ring remains intact due to its resistance to harsh electrophiles [2] [8].
Table 4: Clinically Relevant Compounds Featuring Morpholine or Oxadiazole Pharmacophores
Compound Name | Structure | Primary Therapeutic Use |
---|---|---|
Molsidomine | Sydnone imine without morpholine | Anti-anginal |
Finafloxacin | Morpholine-containing fluoroquinolone | Antibacterial |
Raltitrexed | Oxadiazole-based thymidylate synthase inhibitor | Anticancer |
1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | Integrated hybrid | Cardiovascular R&D |
Concluding Remarks:1-Ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate exemplifies rational prodrug design, leveraging morpholine’s pharmacokinetic advantages and oxadiazolium’s controlled NO release. Future directions include structural diversification at the ethoxy group and morpholine nitrogen to fine-tune tissue specificity. Hybridization strategies, as validated here, offer a blueprint for next-generation NO donors with improved therapeutic indices.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: